benzyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate
Overview
Description
Benzyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate is a compound with the molecular formula C19H19N3O3 . It is also known by other names such as Z-TRP-NH2 and CHEMBL63570 . The compound has a molecular weight of 337.4 g/mol .
Molecular Structure Analysis
The compound has a complex structure that includes an indole ring and a phenyl ring . The InChI string representation of the compound isInChI=1S/C19H19N3O3/c20-18(23)17(10-14-11-21-16-9-5-4-8-15(14)16)22-19(24)25-12-13-6-2-1-3-7-13/h1-9,11,17,21H,10,12H2,(H2,20,23)(H,22,24)/t17-/m0/s1
. The compound’s SMILES representation is C1=CC=C(C=C1)COC(=O)NC@@HC(=O)N
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 337.4 g/mol . It has a Hydrogen Bond Donor Count of 3 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved information.Scientific Research Applications
- Application : Researchers have developed the Tryptophan Chemical Ligation by Cyclization (Trp-CLiC) method. Trp-CLiC allows selective labeling of tryptophan residues in proteins, enabling proteome-wide identification. This method is based on cation-π interactions between tryptophan and positively charged molecules .
- Application : 1H-indole-3-carbaldehyde (a derivative of Z-TRP-NH2) has been used in inherently sustainable MCRs. These reactions lead to complex molecules and offer potential in assembling pharmaceutically interesting scaffolds .
- Application : Z-TRP-NH2 derivatives serve as precursors for biologically active structures. They are involved in antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, and antihyperglycemic activities .
- Application : Some 2-((indol-3-yl)thio)-N-benzyl-acetamides, derived from Z-TRP-NH2, were identified as inhibitors of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) .
- Application : Z-TRP-NH2 derivatives serve as key intermediates in the synthesis of pharmaceutically active compounds and indole alkaloids. Their inherent functional groups allow easy C–C and C–N coupling reactions .
Tryptophan Labeling and Proteomics
Multicomponent Reactions (MCRs)
Biological Activities and Drug Development
RNA Polymerase Inhibition (SARS-CoV-2)
Natural Product Synthesis
Plant Hormone Research
Future Directions
The future directions for this compound could involve further investigation into its potential biological activities, given the diverse activities exhibited by indole derivatives . Additionally, more research could be done to optimize the synthesis process and explore its potential applications in various fields.
properties
IUPAC Name |
benzyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c20-18(23)17(10-14-11-21-16-9-5-4-8-15(14)16)22-19(24)25-12-13-6-2-1-3-7-13/h1-9,11,17,21H,10,12H2,(H2,20,23)(H,22,24)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRKLCWXRBTPLH-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357506 | |
Record name | benzyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate | |
CAS RN |
20696-64-4 | |
Record name | benzyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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